3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno ring fused to a pyridine ring, with an amino group at the 3-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyridine derivatives under controlled conditions. For example, the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid in the presence of a catalyst such as para-toluenesulfonic acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and carboxylic acid groups allows for interactions with various biological molecules, influencing pathways involved in inflammation, cell proliferation, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-chloro-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxylic acid: Similar structure but with additional chlorine and methoxy groups, which may alter its chemical properties and biological activity.
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid:
Uniqueness
3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which provides a balance of electronic and steric effects, making it a versatile intermediate for various synthetic applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
Molecular Formula |
C9H8N2O2S |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2S/c1-4-2-3-11-8-5(4)6(10)7(14-8)9(12)13/h2-3H,10H2,1H3,(H,12,13) |
InChI Key |
DGQBWNBBHSIYNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(SC2=NC=C1)C(=O)O)N |
Origin of Product |
United States |
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